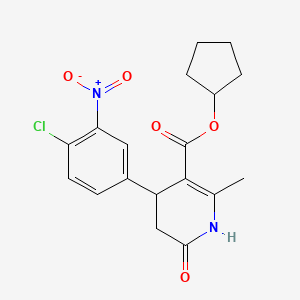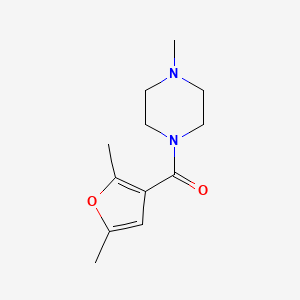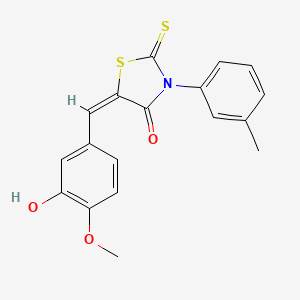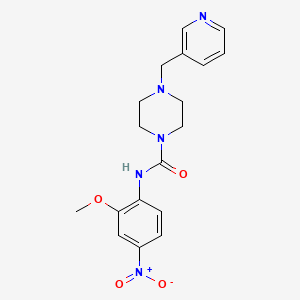![molecular formula C17H16N2O3 B4664527 N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide](/img/structure/B4664527.png)
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide
Overview
Description
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide, also known as ANPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is a derivative of N-phenylacetylprolylglycine ethyl ester (Gly-Pro-Arg-Pro), which is a neuropeptide that has been shown to improve cognitive function and memory. ANPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been investigated.
Mechanism of Action
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to have a unique mechanism of action that involves the inhibition of angiotensin-converting enzyme (ACE) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). ACE is an enzyme that converts angiotensin I to angiotensin II, which is a potent vasoconstrictor that increases blood pressure. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide inhibits ACE, which results in the dilation of blood vessels and the reduction of blood pressure. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide activates PPARγ, which results in the improvement of insulin sensitivity and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to have various biochemical and physiological effects that are related to its mechanism of action. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to reduce blood pressure and improve endothelial function, which is the ability of blood vessels to dilate and contract in response to changes in blood flow. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has also been shown to improve glucose and lipid metabolism, which is related to its activation of PPARγ. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases.
Advantages and Limitations for Lab Experiments
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has several advantages for lab experiments, including its unique mechanism of action, its potential applications in various fields of scientific research, and its ability to be modified to improve its pharmacological properties. However, N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide also has limitations, including its limited solubility in water and its potential toxicity at high doses. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide should be used with caution in lab experiments, and its pharmacological properties should be carefully evaluated before its use in animal or human studies.
Future Directions
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, the investigation of its potential to improve cognitive function and memory, and the investigation of its potential to inhibit the growth and proliferation of cancer cells. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide derivatives can be synthesized and tested for their potential to target specific receptors and enzymes that are implicated in various diseases. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide can also be investigated for its potential to improve cognitive function and memory in animal models and human studies. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide can be further investigated for its potential to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Scientific Research Applications
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been investigated for its potential to improve cognitive function and memory. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to enhance long-term potentiation, which is a cellular mechanism that underlies learning and memory. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has also been investigated for its potential to protect neurons from oxidative stress and neuroinflammation, which are implicated in the development of neurodegenerative diseases.
In cancer research, N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been investigated for its potential to induce apoptosis, which is a programmed cell death mechanism that is disrupted in cancer cells. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has also been investigated for its potential to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth and metastasis.
In drug discovery, N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been investigated as a lead compound for the development of new drugs. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to have a unique structure that can be modified to improve its pharmacological properties. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide derivatives have been synthesized and tested for their potential to target specific receptors and enzymes that are implicated in various diseases.
properties
IUPAC Name |
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-15(20)19-14-11-7-6-10-13(14)16(21)17(22)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRQBAMHKNQGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4664462.png)


![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4664477.png)
![N-benzyl-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4664481.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B4664488.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4664494.png)

![N-(2,3-dichlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4664505.png)
![[6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4664541.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4664543.png)
![2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4664545.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4664553.png)